3-Trifluoromethylphenoxytetrafluoroethanesulphonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

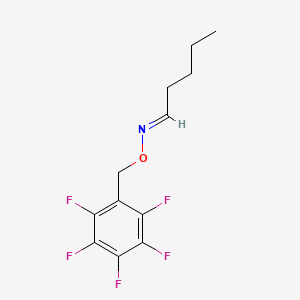

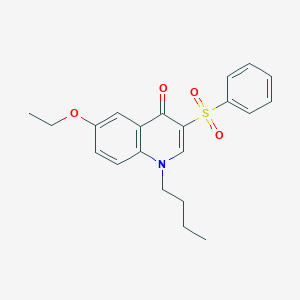

3-Trifluoromethylphenoxytetrafluoroethanesulphonyl fluoride (TFMPSF) is a fluorosurfactant and a major component of many fluorinated surfactants used in various industrial and scientific applications. It is a highly efficient and versatile reagent, used in a wide range of reactions, such as organic synthesis, polymerization, and catalysis. TFMPSF has a unique structure, consisting of four fluorine atoms, an oxygen atom, and a carbon atom. It has a low surface tension and is highly soluble in organic solvents, making it a valuable tool for researchers.

Applications De Recherche Scientifique

Organocatalyzed Trifluoromethylation

The organocatalyzed trifluoromethylation of ketones and arylsulfonyl fluorides using fluoroform (HCF3) under a superbase system represents a significant advancement in the synthesis of α-trifluoromethyl carbinols and aryl triflones. This methodology leverages the reactivity of HCF3, a by-product in the manufacture of polytetrafluoroethylene (Teflon), under organocatalysis conditions to expand the synthetic applications of trifluoromethylation (Okusu et al., 2015).

Electrophilic Trifluoromethylthiolation Reagents

The development of shelf-stable electrophilic trifluoromethylthiolating reagents, such as trifluoromethanesulfenates, has revolutionized the trifluoromethylthiolation of substrates. These reagents offer a safer, more efficient alternative to traditional methods, enabling the easy introduction of the trifluoromethylthio group into drug molecules at late stages of development (Shao et al., 2015).

Fluoride Complexation from Water

A study demonstrated the selective and reversible fluoride complexation from water by a cyclic tri(phosphonio)methanide dication. This process involves an unusual fluorophosphorane formation, offering a new perspective on the use of phosphorus-based, water-resistant Lewis acids in fluoride ion capture and catalysis (Yogendra et al., 2017).

Fluorosulfonyloxypentafluoroacetone Decomposition

Research on the reaction of fluorosulfonyloxypentafluoroacetone in the presence of alkali metal fluorides has shed light on the isomerization and decomposition pathways of this compound. The study offers insights into the formation of fluorosulfonyloxyperfluoropropoxy anions and trifluoropyruvoyl fluoride, highlighting the intricacies of fluorine chemistry (Sterlin & Avetisyan, 2009).

Nucleophilic Trifluoromethylation

The taming of fluoroform for direct nucleophilic trifluoromethylation of Si, B, S, and C centers has been a notable achievement. This method utilizes fluoroform, a by-product from the manufacture of fluorocarbon-based materials, to introduce trifluoromethyl groups into pharmaceutical and agrochemical structures, demonstrating the practical utility of fluoroform as a reagent (Prakash et al., 2012).

Propriétés

IUPAC Name |

1,1,2,2-tetrafluoro-2-[3-(trifluoromethyl)phenoxy]ethanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F8O3S/c10-7(11,12)5-2-1-3-6(4-5)20-8(13,14)9(15,16)21(17,18)19/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQNWQBMRESYMQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(C(F)(F)S(=O)(=O)F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F8O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-isopropoxybenzamide](/img/structure/B2916708.png)

![3-Bromo-4-chloro-N-[(oxan-4-yl)methyl]aniline](/img/structure/B2916709.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2916716.png)

![3,4,5-triethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2916718.png)

![2-(9H-Fluoren-9-ylmethoxycarbonyl)-6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylic acid](/img/structure/B2916723.png)

![[1-(Fluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2916724.png)

![8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-butyl-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![1-[(3-methoxyphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2916727.png)